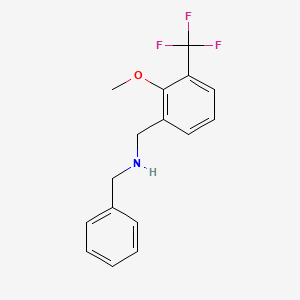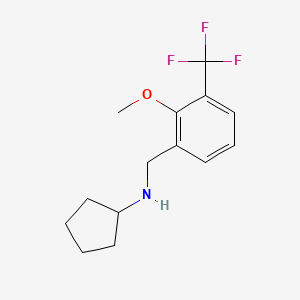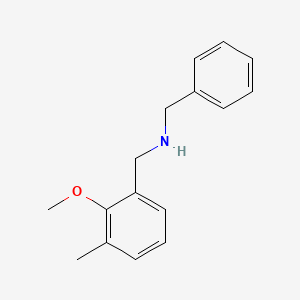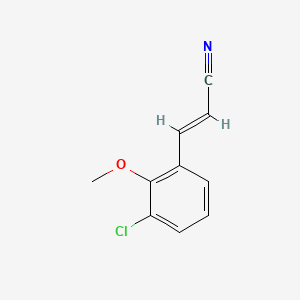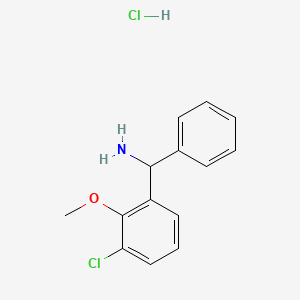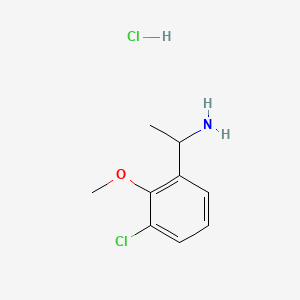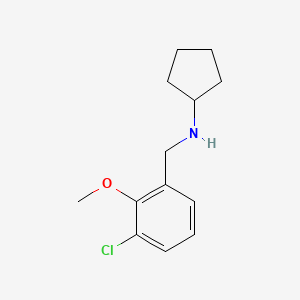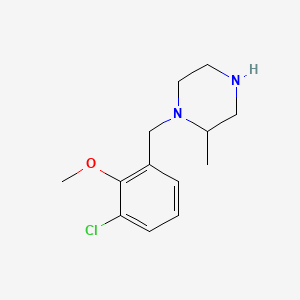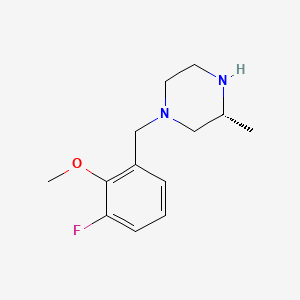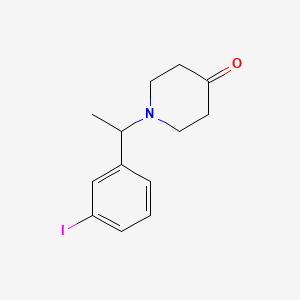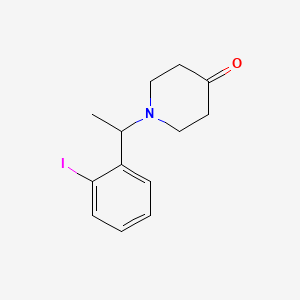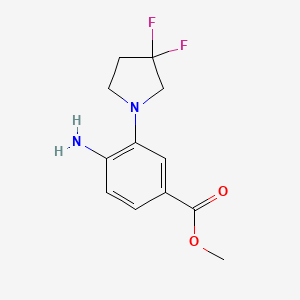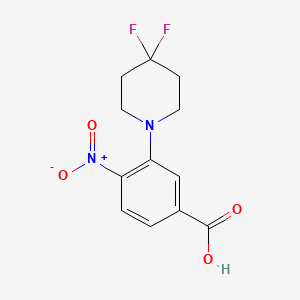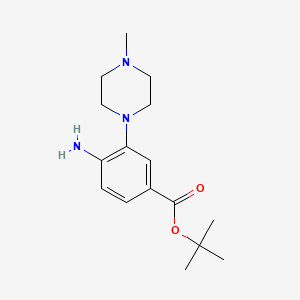
tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
Descripción general
Descripción
tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C16H25N3O2. It is a benzoate ester derivative that features a tert-butyl group, an amino group, and a methylpiperazine moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Esterification: The amino-benzoic acid derivative is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Piperazine Substitution: The final step involves the substitution of the amino group with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Oxidized forms of the amino or piperazine groups.
Reduction: Reduced forms of the nitro or carbonyl groups.
Hydrolysis: tert-Butyl alcohol and 4-amino-3-(4-methylpiperazin-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways, particularly those involving piperazine derivatives known for their activity in the central nervous system.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The amino and ester groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-amino-3-(piperazin-1-yl)benzoate: Lacks the methyl group on the piperazine ring.
tert-Butyl 4-amino-3-(4-ethylpiperazin-1-yl)benzoate: Contains an ethyl group instead of a methyl group on the piperazine ring.
tert-Butyl 4-amino-3-(4-phenylpiperazin-1-yl)benzoate: Features a phenyl group on the piperazine ring.
Uniqueness
tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is unique due to the presence of the methyl group on the piperazine ring, which can influence its steric and electronic properties. This subtle difference can significantly impact its reactivity and interaction with biological targets, making it a distinct compound in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)12-5-6-13(17)14(11-12)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKZTKYZDHIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



